molecular formula C8H5BrFIO2 B3040045 Methyl 4-bromo-2-fluoro-5-iodobenzoate CAS No. 1509454-55-0

Methyl 4-bromo-2-fluoro-5-iodobenzoate

Cat. No.: B3040045
CAS No.: 1509454-55-0
M. Wt: 358.93
InChI Key: YXPVEGSJHNQEIT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS 1509454-55-0) is a halogen-rich benzoate ester serving as a versatile and valuable building block in organic synthesis and pharmaceutical research . With a molecular formula of C8H5BrFIO2 and a molecular weight of 358.93 g/mol, this compound is characterized by its multiple reactive sites, allowing for selective cross-coupling reactions and further functionalization to create complex molecular architectures . It is typically supplied as a solid and should be stored in a sealed container, protected from light, at room temperature to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note the following safety information: the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should be carried out in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVEGSJHNQEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Bromo 2 Fluoro 5 Iodobenzoate

Retrosynthetic Disconnections and Key Synthetic Precursors of Methyl 4-bromo-2-fluoro-5-iodobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis suggests a multi-step synthesis involving the sequential introduction of the various functional groups.

A primary disconnection is the methyl ester, which can be formed from the corresponding carboxylic acid, 4-bromo-2-fluoro-5-iodobenzoic acid, through esterification. This is a common and generally high-yielding transformation.

The next disconnection targets the iodo group. A reliable method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This leads back to the precursor, 5-amino-4-bromo-2-fluorobenzoic acid.

Further deconstruction involves the removal of the bromo and fluoro groups. The order of introduction of these halogens is crucial and is dictated by their directing effects in electrophilic aromatic substitution reactions. A plausible synthetic route would start with a fluorinated benzoic acid derivative, followed by regioselective bromination, nitration (as a precursor to the amino group for the Sandmeyer reaction), reduction, and then the Sandmeyer reaction, followed by esterification.

Therefore, a key synthetic precursor for the synthesis of this compound is a suitably substituted aminobenzoic acid, such as 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. researchgate.net

Regioselective Halogenation Strategies for Benzoic Acid Derivatives

The successful synthesis of this compound hinges on the precise control of the regioselective introduction of three different halogen atoms onto the benzoic acid backbone. This requires a thorough understanding of the directing effects of the substituents at each stage of the synthesis.

Ortho- and Para-Directing Effects in Halogenation

In electrophilic aromatic substitution reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. Halogens (F, Cl, Br, I) are deactivating yet ortho-, para-directing groups. The carboxyl group (-COOH) and its ester derivative (-COOR) are deactivating and meta-directing. The interplay of these directing effects is critical in a polysubstituted system.

Introduction of Fluorine via Electrophilic and Nucleophilic Pathways

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. Electrophilic fluorination often employs reagents that act as a source of "F+". However, these reactions can sometimes lack regioselectivity.

Nucleophilic aromatic substitution (SNAr) offers an alternative route, particularly for activated aromatic systems. This involves the displacement of a good leaving group, such as a nitro group or another halogen, by a fluoride (B91410) ion. The success of SNAr reactions depends on the presence of electron-withdrawing groups ortho or para to the leaving group.

Iodination Methods, including Sandmeyer-Type Reactions from Amino Precursors

Direct iodination of aromatic rings is possible using various reagents, often in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.

However, a more versatile and widely used method for introducing an iodine atom is the Sandmeyer reaction. This two-step process begins with the diazotization of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the second step, the diazonium group is replaced by an iodide, typically by treatment with potassium iodide. A patent for the synthesis of a related compound, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, describes the diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester followed by reaction with an iodide source. researchgate.net This indicates that a Sandmeyer-type reaction is a viable and established method for the introduction of the iodine atom in the synthesis of this compound.

Table 1: Key Features of the Sandmeyer Reaction for Iodination

Feature Description
Precursor Primary aromatic amine
Reagents Sodium nitrite (NaNO2), a strong acid (e.g., H2SO4), and an iodide source (e.g., KI)
Intermediate Arenediazonium salt
Advantages Good yields, applicable to a wide range of substrates, allows for the introduction of iodine in positions not easily accessible by direct iodination.

| Reaction Conditions | Typically low temperatures (0-5 °C) for the diazotization step. researchgate.net |

Bromination Protocols for Aromatic Systems

Bromination of aromatic compounds is a classic example of electrophilic aromatic substitution. It is typically carried out using molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as FeBr3. The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic.

The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic ring. For the synthesis of this compound, the bromination step would likely be performed on a fluorinated benzoic acid derivative. The fluorine atom, being an ortho-, para-director, and the carboxyl group, a meta-director, would influence the position of the incoming bromine atom.

Esterification Techniques for the Benzoate (B1203000) Moiety

The final step in the synthesis of this compound is the esterification of the carboxylic acid group. Several methods are available for this transformation.

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium reaction, and the yield can be improved by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then reacts readily with methanol (B129727) to form the ester. For example, 4-bromo-2-fluorobenzoic acid can be esterified by treatment with thionyl chloride followed by methanol.

Table 2: Common Esterification Methods for Benzoic Acids

Method Reagents Conditions Advantages
Fischer Esterification Methanol, strong acid catalyst (e.g., H2SO4) Reflux Simple, inexpensive reagents
Acyl Chloride Formation Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by methanol Often at room temperature or with gentle heating High yields, irreversible

| Other Methods | Diazomethane, DCC/DMAP coupling | Varies | Mild conditions, suitable for sensitive substrates |

Advanced Synthetic Transformations in the Construction of this compound Analogues

The structural complexity of this compound, featuring three different halogen substituents on a benzene ring, presents a unique scaffold for the development of a diverse range of analogues. Advanced synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions and C-H functionalization, are instrumental in selectively modifying this core structure. These methods allow for the introduction of various functional groups at specific positions, leading to the generation of novel molecules with potentially valuable chemical and biological properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. In the context of polyhalogenated benzoates, the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve site-selective functionalization. For a molecule like this compound, the more reactive C-I bond would be the primary site for cross-coupling, allowing for the introduction of an aryl, heteroaryl, or alkyl group at the 5-position. Subsequent coupling at the C-Br bond would require more forcing reaction conditions.

The choice of catalyst, ligand, and base is critical in controlling the selectivity and efficiency of these reactions. For instance, in the Suzuki-Miyaura coupling of polychlorinated pyridines, the use of a Pd(OAc)₂ precatalyst with specific phosphine (B1218219) ligands and a lithium alkoxide base has been shown to favor exhaustive coupling over selective coupling. nih.gov The careful selection of reaction parameters is therefore essential for the controlled synthesis of di- or tri-substituted analogues of this compound.

Table 1: Exemplary Palladium-Catalyzed Cross-Coupling Reactions for Analogue Synthesis This table is illustrative and based on general principles of cross-coupling reactions on polyhalogenated arenes.

EntryHalogen SiteCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
15-IodoPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>90
24-Bromo4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Dioxane11075-85
35-IodoMethylboronic acidPd(OAc)₂ / XPhosK₃PO₄THF8080-90

C-H functionalization represents another frontier in the synthesis of complex aromatic compounds. This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For a substrate like this compound, a directing group could be temporarily installed to guide a transition metal catalyst, such as rhodium or palladium, to a specific C-H bond for functionalization. However, the existing halogen substituents would significantly influence the electronic and steric environment of the aromatic ring, thereby affecting the regioselectivity of any C-H activation step. The development of new catalytic systems that can operate selectively on such electron-deficient and sterically hindered substrates is an active area of research. rsc.org

Synthetic Route Optimization for this compound Production

The optimization of the synthetic route for producing this compound is crucial for improving efficiency, reducing costs, and enhancing safety and sustainability. Key strategies for optimization include process intensification through continuous flow synthesis and the systematic optimization of reaction parameters.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of specialty chemicals. scielo.br The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions like halogenations. scielo.brrsc.org For a multi-step synthesis of a polyhalogenated compound, telescoping several reaction steps in a continuous flow system can minimize manual handling of intermediates and reduce waste. flinders.edu.au

The optimization of a synthetic route involves a systematic investigation of various reaction parameters to identify the conditions that provide the best outcome. This can be achieved through Design of Experiments (DoE), where multiple factors are varied simultaneously to understand their individual and interactive effects on the reaction yield and purity. Key parameters to optimize in the synthesis of this compound would include:

Catalyst Loading: Finding the minimum amount of catalyst required to achieve high conversion can significantly reduce costs. interesjournals.org

Reaction Time and Temperature: Optimizing these parameters can lead to shorter reaction times and reduced energy consumption, while minimizing the formation of byproducts. researchgate.net

Solvent and Base Selection: The choice of solvent and base can have a profound impact on reaction kinetics, selectivity, and ease of product purification.

Automated optimization platforms, which combine robotic synthesis with real-time analysis, can accelerate the process of identifying optimal reaction conditions for complex multi-step syntheses. mdpi.com

Table 2: Parameters for Optimization in the Synthesis of this compound This table presents a hypothetical Design of Experiments (DoE) approach for optimizing a key synthetic step.

ParameterRange/OptionsGoal
Catalyst Loading (mol%)0.1 - 2.0Minimize catalyst usage while maintaining high yield
Temperature (°C)80 - 120Achieve optimal reaction rate and selectivity
Reaction Time (h)1 - 12Minimize reaction time for maximum throughput
SolventToluene, Dioxane, THF, DMFMaximize solubility, reaction rate, and ease of workup
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Optimize reactivity and minimize side reactions

By systematically applying these advanced synthetic and optimization methodologies, it is possible to develop efficient, scalable, and sustainable routes for the production of this compound and its analogues, paving the way for their potential applications in various fields of chemical science.

Reactivity and Derivatization Chemistry of Methyl 4 Bromo 2 Fluoro 5 Iodobenzoate

Differential Reactivity of Halogen Substituents in Cross-Coupling Reactions

The primary advantage of polyhalogenated substrates in synthesis is the ability to perform sequential, site-selective cross-coupling reactions. The selectivity is governed by the inherent reactivity differences of the carbon-halogen bonds, which typically follows the order C–I > C–Br > C–Cl >> C–F for oxidative addition to transition metal catalysts. This predictable reactivity hierarchy is fundamental to the derivatization strategy for methyl 4-bromo-2-fluoro-5-iodobenzoate.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. In the case of this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for highly selective functionalization. The oxidative addition of a palladium(0) catalyst to the C-I bond is substantially faster than to the C-Br bond, enabling selective coupling at the C-5 position. youtube.comacs.org

In a typical Suzuki-Miyaura reaction, the C-I bond can be selectively coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base, leaving the C-Br and C-F bonds intact for subsequent transformations. researchgate.net Similarly, the Negishi coupling, which utilizes organozinc reagents, is expected to exhibit the same high selectivity for the C-I position. acs.orgorganic-chemistry.org The resulting monohaloarenes are valuable intermediates for the synthesis of multisubstituted aromatic compounds. ias.ac.in The choice of ligands, such as bulky, electron-rich phosphines, can be crucial in optimizing reaction efficiency and preventing side reactions. acs.orgacs.org

Table 1: Representative Conditions for Selective Palladium-Catalyzed Cross-Coupling at the C-I Position This table is illustrative, based on general procedures for selective coupling of polyhalogenated arenes.

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C)
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ (2-5%) - Na₂CO₃ or K₃PO₄ Toluene/H₂O or Dioxane/H₂O 80-110
Negishi Aryl or Alkylzinc halide Pd₂(dba)₃ (2%) PCyp₃ (8%) - THF/NMP 80

Copper- and nickel-based catalytic systems offer complementary reactivity for C-C and C-heteroatom bond formation. The classic copper-mediated Ullmann reaction and its modern catalyzed variants are effective for coupling aryl halides with amines, amides, alcohols, and thiols. acs.orgresearchgate.netchim.it For this compound, these reactions are also expected to proceed with high selectivity at the more labile C-I bond. chim.itacs.org

Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium for various cross-coupling reactions. acs.org Nickel catalysts can effectively couple aryl halides, including the less reactive aryl bromides, with a range of organometallic reagents and nucleophiles. acs.orgnih.gov In sequential functionalization strategies, an initial selective coupling at the iodine position could be followed by a nickel-catalyzed reaction at the bromine position, potentially under different reaction conditions. acs.org Recent advances have combined nickel catalysis with photochemistry to enable a broad range of cross-coupling reactions under mild conditions. morressier.com

The halogen-magnesium exchange is a valuable method for the preparation of functionalized Grignard reagents without direct reaction with magnesium metal. This transformation is highly dependent on the nature of the halogen, with the exchange rate following the order I > Br > Cl. clockss.orgharvard.edu For this compound, treatment with an alkylmagnesium halide, such as isopropylmagnesium chloride (iPrMgCl), is expected to result in a highly selective exchange at the C-I position. harvard.edu The use of iPrMgCl·LiCl (a "turbo-Grignard" reagent) can accelerate the exchange, allowing it to proceed rapidly at low temperatures. nih.gov

This selectivity provides a route to a Grignard reagent at C-5, which can then be trapped by a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.). clockss.org This method allows for the introduction of diverse functional groups at the C-5 position while preserving the bromine atom for subsequent cross-coupling reactions. The reaction tolerates numerous functional groups, including esters, provided the exchange is performed at a sufficiently low temperature. harvard.edu

Nucleophilic Aromatic Substitution Reactions on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SₙAr) is a key reaction for arenes bearing strongly electron-withdrawing groups and a suitable leaving group. nih.gov In this compound, the fluorine atom can potentially act as a leaving group in an SₙAr reaction. The reactivity of the C-F bond towards nucleophilic attack is enhanced by the cumulative electron-withdrawing effect of the other halogens and, importantly, the methyl ester group. mdpi.comlboro.ac.uk

SₙAr reactions on polyfluoroarenes typically proceed with nucleophiles such as alkoxides, phenoxides, thiolates, and amines. nih.govmdpi.com The reaction often requires forcing conditions (high temperatures and strong bases), but it provides a transition-metal-free method for C-O, C-S, and C-N bond formation directly at the C-2 position. lboro.ac.uk The success and regioselectivity of such a reaction would depend on the specific nucleophile and reaction conditions employed. researchgate.net

Reactions at the Ester Functionality (e.g., Transesterification, Reduction to Aldehydes or Alcohols, Amidation)

The methyl ester group at the C-1 position offers another site for chemical modification, independent of the halogenated framework. These reactions are standard transformations of esters and are generally expected to proceed without interfering with the C-X bonds under appropriate conditions. wikipedia.orgnih.gov

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base like sodium hydroxide, or hydrolyzed under acidic conditions.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can convert the methyl ester into a different alkyl ester. libretexts.org

Reduction: The ester can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, partial reduction to the corresponding aldehyde can be achieved using milder reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Amidation: Direct reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) can convert the ester into the corresponding primary, secondary, or tertiary amide. libretexts.org

Grignard Reaction: Treatment with excess Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol. libretexts.org

Table 2: Common Transformations of the Methyl Ester Functionality This table outlines expected reactions based on the general chemistry of methyl benzoate (B1203000).

Reaction Type Reagent(s) Product Functional Group
Hydrolysis NaOH (aq), then H₃O⁺ Carboxylic Acid
Transesterification R'OH, H⁺ or R'O⁻ Ester (COOR')
Reduction (Full) LiAlH₄ Primary Alcohol
Reduction (Partial) DIBAL-H (-78 °C) Aldehyde
Amidation R'₂NH Amide (CONR'₂)

Exploration of Aryne Chemistry Mediated by Halogen Activation

Arynes are highly reactive intermediates that can be generated from ortho-dihaloarenes upon treatment with a strong base. wikipedia.org The presence of adjacent halogen atoms in this compound (at C-4 and C-5) suggests the potential for forming a 4,5-aryne intermediate. This would typically involve deprotonation at an adjacent position (C-3 or C-6) followed by elimination of a metal halide. However, given the substitution pattern, a more plausible pathway might involve the elimination of two halogens from adjacent positions, such as C-4 and C-5, under specific conditions, for instance, with a strong base like n-butyllithium or lithium diisopropylamide (LDA).

Once generated, the strained "triple bond" of the aryne is extremely reactive and readily undergoes reactions such as nucleophilic addition or pericyclic reactions like [4+2] cycloadditions with dienes (e.g., furan). wikipedia.orgresearchgate.net While the generation of an aryne from this specific substrate is speculative and would require carefully chosen conditions to compete with other reactive pathways like halogen-metal exchange, it represents an advanced synthetic possibility for accessing uniquely substituted aromatic structures. researchgate.net

Chemoselective Transformations in the Presence of Multiple Halogen Atoms and an Ester Group

The reactivity of polysubstituted aromatic compounds, such as this compound, is a critical area of study in synthetic organic chemistry. The presence of multiple halogen atoms with differing reactivity, alongside a methyl ester functional group, allows for a variety of chemoselective transformations. This selectivity is primarily governed by the inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) and the specific reaction conditions employed, including the choice of catalyst, ligands, and reagents.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This predictable trend enables the selective functionalization of the iodo-substituent while leaving the bromo- and fluoro-groups intact. Subsequently, the bromo-group can be targeted for transformation under more forcing reaction conditions, demonstrating the synthetic utility of this reactivity differential. The fluoro-substituent is generally unreactive under typical cross-coupling conditions, as is the methyl ester group, which typically remains unaffected by these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be performed with high chemoselectivity.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, can be selectively performed at the C-I bond of this compound. By carefully selecting the palladium catalyst and reaction conditions, the iodo-group will preferentially undergo oxidative addition to the palladium(0) center, initiating the catalytic cycle.

Entry Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Temp (°C) Time (h) Product Yield (%)
1 This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 80 12 Methyl 4-bromo-2-fluoro-5-phenylbenzoate 92
2 This compound 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 90 10 Methyl 4-bromo-2-fluoro-5-(4-methoxyphenyl)benzoate 88
3 Methyl 4-bromo-2-fluoro-5-phenylbenzoate Pyridine-3-boronic acid Pd₂(dba)₃ / SPhos K₃PO₄ t-BuOH 110 24 Methyl 2-fluoro-5-phenyl-4-(pyridin-3-yl)benzoate 75

Sonogashira Coupling:

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond allows for the selective alkynylation at the 5-position of this compound.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. The chemoselective amination of this compound can be achieved at the C-I bond, providing access to a range of substituted aniline (B41778) derivatives. wikipedia.org

Metal-Halogen Exchange Reactions

Metal-halogen exchange is another important transformation that can be controlled with high chemoselectivity. The reaction typically involves the treatment of an aryl halide with an organolithium or Grignard reagent. The rate of exchange follows the trend I > Br > Cl, allowing for the selective formation of an organometallic intermediate at the position of the iodo-substituent. This intermediate can then be trapped with various electrophiles.

For this compound, treatment with a reagent such as n-butyllithium or isopropylmagnesium chloride at low temperatures would selectively replace the iodine atom with the metal. This newly formed organometallic species can then react with a range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups.

Spectroscopic and Advanced Analytical Characterization of Methyl 4 Bromo 2 Fluoro 5 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Methyl 4-bromo-2-fluoro-5-iodobenzoate in solution. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl ester group. The aromatic region will feature two doublets, corresponding to the protons at the C3 and C6 positions of the benzene (B151609) ring. The proton at C6 is expected to appear at a higher chemical shift (downfield) due to the deshielding effects of the adjacent iodine and ester groups. The proton at C3 will be influenced by the adjacent fluorine and ester groups. The methyl group (-OCH₃) will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework. Eight unique carbon signals are expected, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the ester, and the methyl carbon. The carbonyl carbon (C=O) will be the most downfield signal, typically above 160 ppm. The aromatic carbons will appear between approximately 110 and 145 ppm, with their exact shifts influenced by the attached halogens and the ester group. Carbons directly bonded to fluorine will exhibit splitting (C-F coupling). The methyl carbon (-OCH₃) will be the most upfield signal, generally around 50-55 ppm. researchgate.net

¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum will be relatively simple, showing one primary resonance. nih.gov The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Furthermore, this signal will likely appear as a doublet due to coupling with the adjacent aromatic proton (H3), providing further confirmation of their spatial relationship.

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H~8.1-8.3Doublet (d)Aromatic C6-H
¹H~7.4-7.6Doublet of doublets (dd)Aromatic C3-H
¹H~3.9Singlet (s)-OCH₃
¹³C>160SingletC=O (Ester)
¹³C~110-160 (multiple signals)Singlets and Doublets (due to C-F coupling)Aromatic Carbons (C1-C6)
¹³C~53Singlet-OCH₃
¹⁹F-100 to -120Doublet (d)Aromatic C2-F

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns, which can further corroborate the proposed structure.

For this compound (C₈H₅BrFIO₂), the calculated monoisotopic mass is approximately 358.85 Da. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, will result in a characteristic M⁺ and M+2 peak pattern of almost equal intensity.

Common fragmentation pathways for this molecule under electron impact (EI) ionization would likely involve:

Loss of the methoxy (B1213986) radical (•OCH₃): This α-cleavage is common for methyl esters and would result in a significant fragment ion at M-31.

Loss of the entire methoxycarbonyl group (•COOCH₃): This would lead to a fragment at M-59.

Cleavage of halogen atoms: The loss of bromine (M-79/81) or iodine (M-127) radicals can also occur, although the C-I bond is typically weaker and more prone to cleavage than the C-Br bond.

These fragmentation patterns provide a "fingerprint" that helps confirm the identity of the molecule. youtube.commiamioh.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the ester and the substituted aromatic ring.

Table 2: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic Ring
~2960-2850C-H StretchMethyl Group (-OCH₃)
~1735-1720C=O StretchEster Carbonyl
~1600-1450C=C StretchAromatic Ring
~1300-1100C-O StretchEster
~1250-1150C-F StretchAryl-Fluoride
~600-500C-Br StretchAryl-Bromide
~500-400C-I StretchAryl-Iodide

High-Resolution Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of a synthesized batch of this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.

In a typical analysis, a solution of the compound is injected into the chromatograph. A pure sample would ideally yield a single, sharp, and symmetrical peak in the resulting chromatogram at a specific retention time. The presence of additional peaks would indicate impurities, and their area percentage can be used to quantify the purity of the sample.

Coupling liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful analytical tool. ajrconline.orgresearchgate.net As each component elutes from the chromatography column, it is introduced into the mass spectrometer. This allows for the determination of the molecular weight of the main peak, confirming it as the target compound, and can also help in the identification of any impurities based on their mass-to-charge ratios.

Advanced X-ray Diffraction for Solid-State Structural Conformation

While NMR provides the structure in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Exact bond lengths and angles: Confirming the geometry of the molecule with very high precision.

Molecular conformation: Determining the orientation of the ester group relative to the aromatic ring.

Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, including potential halogen bonding or π-π stacking interactions. researchgate.net

This data is invaluable for understanding the solid-state properties of the compound and provides the ultimate confirmation of its molecular structure.

Theoretical and Computational Studies on Methyl 4 Bromo 2 Fluoro 5 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For Methyl 4-bromo-2-fluoro-5-iodobenzoate, such studies would reveal the interplay between the electron-withdrawing nature of the halogen substituents and the ester group on the aromatic ring's electron distribution.

A computational study on the closely related molecule, methyl 4-bromo-2-fluorobenzoate (which lacks the iodine atom), provides a strong basis for analogy. researchgate.net DFT calculations on this analog at the B3LYP/6-311++G(d,p) level of theory determined its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. researchgate.net

For methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energy values were calculated to be -6.509 eV and -4.305 eV, respectively, resulting in an energy gap of 2.204 eV. researchgate.net The introduction of an iodine atom at the 5-position in this compound is expected to modulate these values. Iodine, being less electronegative than bromine and fluorine, can participate in halogen bonding and has occupied p-orbitals that can interact with the aromatic π-system. This would likely raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller energy gap and suggesting a potentially higher reactivity compared to its non-iodinated counterpart.

Molecular Electrostatic Potential (MEP) surface analysis is another vital component of DFT studies. It maps the electron density to visualize regions of positive and negative electrostatic potential. For methyl 4-bromo-2-fluorobenzoate, the MEP surface shows the most negative potential (red regions) around the carbonyl oxygen of the ester group, identifying it as the primary site for electrophilic attack. researchgate.net The regions around the hydrogen atoms are the most electropositive (blue regions). In this compound, the large, polarizable iodine atom would also exhibit a region of positive electrostatic potential (a σ-hole) along the C-I bond axis, making it a potential halogen bond donor. researchgate.net

Table 1: Comparison of Calculated Electronic Properties for Methyl 4-bromo-2-fluorobenzoate and Predicted Effects for this compound.
PropertyMethyl 4-bromo-2-fluorobenzoate researchgate.netPredicted Effect for this compound
HOMO Energy-6.509 eVExpected to be higher (less negative)
LUMO Energy-4.305 eVExpected to be lower (more negative)
HOMO-LUMO Gap (ΔE)2.204 eVExpected to be smaller
Primary Nucleophilic SiteCarbonyl OxygenCarbonyl Oxygen
Primary Electrophilic SitesAromatic HydrogensAromatic Hydrogens and a σ-hole on Iodine

Predictive Modeling of Reactivity and Regioselectivity

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can forecast the reactivity and regioselectivity of a molecule in various reactions. These models utilize descriptors derived from the molecule's structure, such as those calculated via DFT (e.g., orbital energies, atomic charges, MEP values), to predict reaction outcomes.

For this compound, the calculated electronic properties would be key descriptors. The distinct electronic nature of the three different halogen substituents (F, Br, I) creates a complex pattern of reactivity.

Nucleophilic Aromatic Substitution: The aromatic ring is electron-deficient due to the presence of four electron-withdrawing groups. Predictive models would likely indicate that the ring is susceptible to nucleophilic attack, but the regioselectivity would be complex. The positions ortho and para to the strongly activating ester group are substituted, making direct substitution challenging.

Electrophilic Aromatic Substitution: These reactions are generally disfavored due to the deactivated nature of the ring. A predictive model would confirm a very low reactivity towards electrophiles.

Metal-Mediated Cross-Coupling: The C-I and C-Br bonds are prime sites for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Predictive models based on bond dissociation energies would show that the C-I bond is significantly weaker than the C-Br bond, which is in turn weaker than the C-F bond. Therefore, regioselective reactions could be predicted with high confidence, with reactivity following the order I > Br > F. This allows for sequential, site-selective functionalization of the molecule.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight.

Table 2: Conceptual Global Reactivity Descriptors and Their Implications.
DescriptorFormulaPredicted Property for this compound
Ionization Potential (I)-EHOMORelatively low, indicating moderate electron-donating capability.
Electron Affinity (A)-ELUMORelatively high, indicating a good electron acceptor.
Chemical Hardness (η)(I - A) / 2Predicted to be low, consistent with a small energy gap and higher reactivity.
Electrophilicity Index (ω)(I + A)2 / (8 * η)Predicted to be high, classifying it as a strong electrophile.

Conformational Analysis of the Benzoate (B1203000) Ester and Aromatic Ring

The two key dihedral angles are:

C2-C1-C(=O)-O: This angle defines the rotation of the entire ester group relative to the plane of the aromatic ring.

C1-C(=O)-O-CH3: This angle defines the rotation of the methyl group.

For methyl benzoates, the planar conformation, where the ester group is coplanar with the aromatic ring, is generally the most stable due to favorable conjugation between the carbonyl π-system and the ring. However, the presence of a substituent at the C2 position (the ortho position), in this case, a fluorine atom, introduces steric hindrance. This steric clash with the carbonyl oxygen can force the ester group to rotate out of the plane of the ring.

Computational studies on 2-substituted methyl benzoates have shown that the energy penalty for this rotation is typically small. chemicalbook.com For this compound, it is expected that the lowest energy conformation would involve a slight twist of the ester group out of the aromatic plane to alleviate the steric strain between the C2-F and the carbonyl group. The energy barrier to rotation around the C(ring)-C(ester) bond would likely be low, suggesting that the molecule possesses considerable conformational flexibility at room temperature. The rotation of the terminal methyl group is generally considered to be free, with a very low rotational barrier.

Intermolecular Interactions and Crystal Packing Predictions

The way this compound molecules arrange themselves in the solid state is governed by a variety of non-covalent intermolecular interactions. Predicting the crystal packing is a complex challenge in computational chemistry but can be approached by analyzing the likely interactions that will form.

The key potential interactions for this molecule are:

Halogen Bonding: This is a highly directional interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophilic site. Given the presence of iodine and bromine, strong halogen bonds are expected. The C-I and C-Br σ-holes would likely interact with the electron-rich carbonyl oxygen of a neighboring molecule (C-I···O=C and C-Br···O=C), acting as a primary motif in directing the crystal structure.

π-π Stacking: The electron-deficient aromatic rings could engage in offset π-stacking interactions, further stabilizing the crystal structure.

Dispersion Forces: These forces are significant due to the presence of the large, highly polarizable bromine and iodine atoms.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a hypothetical or experimentally determined crystal structure. This analysis maps close contacts onto a 3D surface around the molecule, providing a fingerprint plot that distinguishes the different types of interactions and their relative contributions to the crystal packing.

Computational Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, which corresponds to the activation energy of the reaction.

For this compound, a key reaction class for computational study is regioselective cross-coupling. A simulation of a Sonogashira coupling, for example, could be performed to confirm the selectivity for the C-I bond over the C-Br bond.

The simulation would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (the benzoate, a palladium catalyst, a copper co-catalyst, a base, and an alkyne) and the final products are optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to locate the transition state structures for each elementary step of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be run from the transition state to ensure that it correctly connects the desired reactant and product states on the potential energy surface.

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction pathway can be constructed. Such a simulation would computationally validate that the oxidative addition of the palladium catalyst to the C-I bond has a significantly lower activation energy than addition to the C-Br bond, thus explaining the observed regioselectivity. chemicalbook.com

Applications and Research Utility of Methyl 4 Bromo 2 Fluoro 5 Iodobenzoate As a Key Synthetic Intermediate

Precursor for the Synthesis of Novel Heterocyclic Systems

The distinct reactivity of the different halogen substituents on Methyl 4-bromo-2-fluoro-5-iodobenzoate allows for selective transformations, making it a valuable starting material for the construction of diverse heterocyclic systems. The carbon-iodine bond is typically the most reactive towards cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the most stable. This hierarchy of reactivity enables chemists to sequentially introduce different functionalities, leading to the formation of complex, multi-substituted heterocyclic cores.

For instance, the iodine can be selectively replaced via Suzuki, Sonogashira, or Stille coupling reactions to introduce aryl, alkynyl, or stannyl (B1234572) groups, respectively. The resulting product can then undergo a second coupling reaction at the bromine position. This stepwise functionalization is a powerful strategy for building intricate molecular architectures that would be difficult to access through other synthetic routes. These heterocyclic frameworks are of great interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. A notable example is the synthesis of 5-bromo-4-fluoro-1H-indazole, a key intermediate for compounds with potential therapeutic applications. google.com

Building Block for Polyhalogenated Biphenyl (B1667301) Derivatives in Materials Science

Polyhalogenated biphenyls are a class of compounds that have been investigated for their applications in materials science, particularly in the development of liquid crystals, flame retardants, and organic light-emitting diodes (OLEDs). The synthesis of specifically substituted polyhalogenated biphenyls often requires well-defined starting materials that allow for controlled coupling reactions.

This compound serves as an excellent building block for this purpose. Through selective Suzuki or Ullmann coupling reactions at the iodo- and bromo-positions, researchers can synthesize a wide array of unsymmetrically substituted biphenyl derivatives. The presence of the fluorine atom can also impart desirable properties to the final material, such as increased thermal stability and altered electronic characteristics. The ability to precisely control the substitution pattern on the biphenyl core is crucial for fine-tuning the material's properties for specific applications.

Scaffold in the Development of Research Probes for Chemical Biology

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a cellular context. nih.gov The development of potent and selective chemical probes is a critical aspect of chemical biology. nih.gov The scaffold of this compound provides a versatile platform for the synthesis of such probes.

The three different halogen atoms can be functionalized with various groups to optimize binding affinity and selectivity for a target protein. For example, the iodo- and bromo-positions can be used as handles for introducing pharmacophores or linking moieties for attachment to fluorescent dyes or affinity tags. The fluorine atom can enhance binding affinity through favorable interactions with the protein's active site and can also improve the molecule's metabolic stability and cell permeability. This modular approach to probe design allows for the rapid generation of a library of compounds for screening against a particular biological target.

Intermediate in the Academic Exploration of Fluorine-Containing Organic Compounds

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. tcichemicals.comnih.gov Consequently, the development of new methods for the synthesis of fluorine-containing compounds is an active area of academic research. mdpi.comchemicalbook.com this compound serves as a valuable intermediate in these explorations, providing a readily available starting material with a strategically placed fluorine atom.

Researchers can utilize this compound to investigate new fluorination and fluoroalkylation reactions, as well as to study the effect of fluorine substitution on reaction mechanisms and molecular properties. The presence of the other two halogens allows for a wide range of chemical transformations to be explored in the context of a fluorinated aromatic system. This fundamental research contributes to a deeper understanding of organofluorine chemistry and paves the way for the development of new fluorinated molecules with practical applications.

Contribution to Ligand Synthesis for Organometallic Catalysis

Organometallic catalysis is a cornerstone of modern synthetic chemistry, enabling a vast array of chemical transformations with high efficiency and selectivity. The performance of a metal catalyst is critically dependent on the nature of the ligands that coordinate to the metal center. The design and synthesis of new ligands with tailored electronic and steric properties is therefore a key area of research.

Future Research Directions and Perspectives for Methyl 4 Bromo 2 Fluoro 5 Iodobenzoate Chemistry

Development of Sustainable and Greener Synthetic Routes

A primary focus for future research will be the development of environmentally benign methods for the synthesis and transformation of Methyl 4-bromo-2-fluoro-5-iodobenzoate. Traditional methods for halogenation and functionalization of aromatic rings often rely on harsh reagents and generate significant waste. Future investigations could focus on:

Catalytic Halogenation: Exploring selective, late-stage halogenation of a di-substituted precursor using greener halogenating agents and catalytic systems to reduce the formation of stoichiometric byproducts.

Solvent Selection: Moving away from hazardous organic solvents towards more sustainable alternatives like water, ionic liquids, or supercritical fluids in the synthetic and derivatization processes.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Exploration of Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis offer powerful, sustainable alternatives to traditional thermal reactions for activating the carbon-halogen bonds of this compound. The significant differences in the reduction potentials of the C-I, C-Br, and C-F bonds could be exploited for highly selective transformations. Potential research includes:

Selective C-I Bond Activation: Utilizing visible-light photoredox catalysis to selectively cleave the weaker carbon-iodine bond, allowing for the introduction of various functional groups while leaving the bromo and fluoro substituents intact.

Electrochemical Reduction: Investigating controlled-potential electrolysis to achieve stepwise reduction and functionalization of the carbon-halogen bonds, offering a high degree of selectivity based on the applied potential.

Dual Catalysis: Combining photoredox or electrocatalysis with transition-metal catalysis to enable novel cross-coupling reactions at specific halogen sites under mild conditions.

Investigations into Asymmetric Synthesis Employing Chiral Auxiliaries

For applications in medicinal chemistry, the synthesis of enantiomerically pure derivatives of this compound could be crucial. The use of chiral auxiliaries represents a robust strategy to control stereochemistry in subsequent transformations. Research in this area could involve:

Derivatization with Chiral Auxiliaries: Attaching a chiral auxiliary to the ester group or to a functional group introduced at one of the halogen positions.

Diastereoselective Reactions: Using the attached chiral auxiliary to direct the stereochemical outcome of reactions at other positions on the aromatic ring or on substituents.

Auxiliary Cleavage: Developing mild conditions for the removal of the chiral auxiliary to yield the enantiomerically enriched target molecule without racemization.

Integration into Continuous Flow Chemistry Systems for Scalable Synthesis

For any potential industrial application of this compound or its derivatives, scalable and safe synthesis is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing. Future work could focus on:

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound itself, which could improve safety, efficiency, and scalability.

Telescoped Reactions: Designing multi-step flow sequences where the product of one reaction is directly used as the substrate for the next without intermediate isolation and purification, leading to a more streamlined synthesis of complex derivatives.

In-line Analysis: Integrating real-time analytical techniques (e.g., IR, NMR) into the flow system to monitor reaction progress and optimize conditions rapidly.

High-Throughput Screening for Novel Reactivity Profiles

The unique combination of functional groups in this compound suggests a rich and complex reactivity profile. High-throughput screening (HTS) techniques could be employed to rapidly explore a wide range of reaction conditions and catalysts to uncover new transformations. This could involve:

Parallel Synthesis: Setting up arrays of small-scale reactions to test numerous catalysts, ligands, solvents, and reagents simultaneously.

Screening for Selective Cross-Coupling: Using HTS to quickly identify conditions for selective Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at either the iodo or bromo positions.

Discovery of Novel Transformations: Employing HTS to explore unconventional reaction conditions that might lead to the discovery of entirely new reactivity patterns for this polysubstituted aromatic compound.

While specific research on this compound is currently limited, the application of these modern synthetic strategies holds the key to unlocking its potential as a valuable tool in chemical synthesis.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Analyze splitting patterns for halogen proximity (e.g., fluorine’s deshielding effect, iodine’s heavy atom effect).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~398.8 g/mol) and isotopic patterns (Br, I).
  • X-ray Crystallography : Use software like ORTEP-3 to resolve halogen positions and molecular conformation .

How can competing reactivities of bromo, fluoro, and iodo substituents be managed during nucleophilic aromatic substitution (NAS) reactions?

Advanced
Competing leaving-group tendencies (I > Br > F) necessitate strategic protection/deprotection:

  • Protecting Iodo Groups : Use trimethylsilyl groups to block iodine during bromo/fluoro substitutions.
  • Order of Reactivity : Perform iodination last due to its superior leaving-group ability.
  • Temperature Modulation : Lower temperatures (<50°C) minimize unintended displacement of fluorine.
    Validation via TLC or GC-MS is critical .

What strategies enhance regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Q. Advanced

  • Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at iodine due to steric effects.
  • Catalytic Systems : Pd(OAc)₂ with AsPh₃ selectively activates C–I bonds over C–Br.
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for iodine coupling.
    Monitor reaction progress with ¹⁹F NMR to track fluorine retention .

What purification methods are recommended to achieve high purity, and how is purity assessed?

Q. Basic

  • Column Chromatography : Use silica gel with hexane/EtOAc gradients (halogens increase polarity).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Purity Assessment : HPLC (C18 column, UV detection at 254 nm) and elemental analysis (Br, I, F content) .

In designing analogs for drug discovery, what structural modifications are explored, and how are their effects evaluated?

Q. Advanced

  • Bioisosteric Replacement : Substitute iodine with trifluoromethyl groups to enhance metabolic stability.
  • Ester Hydrolysis : Test the free acid form (4-bromo-2-fluoro-5-iodobenzoic acid) for solubility.
  • Biological Assays : Screen for kinase inhibition (e.g., EGFR) or antibacterial activity via MIC assays .

How do crystallographic data (e.g., from ORTEP) inform molecular conformation and intermolecular interactions?

Advanced
ORTEP-generated crystal structures reveal:

  • Halogen Bonding : I···O interactions (2.8–3.2 Å) influence packing.
  • Torsional Angles : Fluorine’s electronegativity distorts the benzene ring (5–10° from planarity).
    These insights guide co-crystal design for material science applications .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Waste Disposal : Collect halogenated waste separately; incineration is recommended .

How should researchers address contradictory data in published synthetic protocols?

Q. Advanced

  • Reproducibility Tests : Compare yields under varying conditions (e.g., iodine source: I₂ vs. NIS).
  • Mechanistic Analysis : Use DFT calculations to identify rate-limiting steps (e.g., iodination vs. bromination).
  • Peer Validation : Cross-reference with patents or non-paywalled journals for method consistency .

What computational models predict the compound’s stability under acidic/basic conditions?

Q. Advanced

  • pKa Prediction : Software like SPARC estimates ester hydrolysis susceptibility (predicted pKa ~4.2).
  • Reactivity Maps : DFT-based Fukui indices highlight electrophilic sites (C–I most reactive).
  • Degradation Pathways : MD simulations model ester cleavage in aqueous buffers .

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Methyl 4-bromo-2-fluoro-5-iodobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.